molecular formula C7H2BrCl2F3O B1380013 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene CAS No. 1417569-51-7

5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene

Cat. No.: B1380013
CAS No.: 1417569-51-7
M. Wt: 309.89 g/mol
InChI Key: AOXSWZIJQSPEEI-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrCl2F3O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene typically involves halogenation reactionsThe reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors for halogenation reactions to ensure higher yields and better control over reaction parameters. The use of tubular diazotization reaction technology can also be employed to prepare diazonium salt intermediates, which are then reacted with cuprous bromide in hydrobromic acid to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the halogens.

    Coupling: Biaryl compounds.

    Oxidation/Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene is used in:

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or other biomolecules. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group enhances its stability and lipophilicity, making it suitable for various applications that require these characteristics.

Properties

IUPAC Name

5-bromo-1,3-dichloro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2F3O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXSWZIJQSPEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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